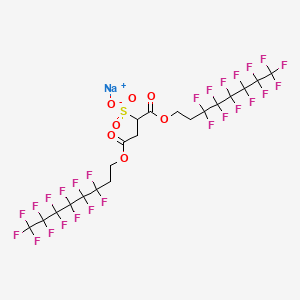

Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate is a fluorinated surfactant known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its ability to reduce surface tension and enhance the wetting properties of liquids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) succinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate primarily undergoes substitution reactions due to the presence of sulfonate groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonates, while oxidation reactions can produce sulfonic acids.

Aplicaciones Científicas De Investigación

Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical processes.

Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to reduce surface tension.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the formulation of coatings, adhesives, and sealants to enhance their performance characteristics.

Mecanismo De Acción

The mechanism of action of Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate involves its ability to reduce surface tension and alter the interfacial properties of liquids. This is primarily achieved through the alignment of its fluorinated chains at the liquid-air or liquid-liquid interface, creating a barrier that reduces intermolecular forces.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid

- BIS (3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUORO-1-OCTANOL) HYDROGEN PHOSPHATE

Uniqueness

What sets Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate apart from similar compounds is its dual functionality as both a surfactant and a dispersing agent. Its unique structure allows it to perform effectively in a wide range of applications, from industrial processes to scientific research.

Actividad Biológica

Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate is a complex fluorinated compound that has garnered attention in the fields of biochemistry and environmental science due to its unique properties. This article focuses on its biological activity, exploring its mechanisms of action, potential applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonate group attached to a succinate backbone with long-chain fluorinated alkyl groups. Its chemical formula can be represented as:

This structure imparts significant hydrophobic and lipophobic characteristics, making it relevant in various applications including surfactants and emulsifiers.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The fluorinated chains enhance the compound's ability to disrupt microbial membranes. Studies have shown effectiveness against various bacterial strains.

- Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with lipid bilayers, potentially affecting cellular permeability and signaling pathways.

- Toxicological Profile : While some studies suggest low toxicity at certain concentrations, there are concerns regarding its persistence in the environment and potential bioaccumulation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the effectiveness of various fluorinated compounds against Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated counterparts .

- Environmental Impact Assessment : Research conducted on the environmental persistence of fluorinated compounds revealed that sodium 1,4-bis(3,3,4,4...) exhibited prolonged half-lives in aquatic systems. This raises concerns about its accumulation and effects on aquatic life .

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli with low MIC | |

| Membrane Disruption | Alters lipid bilayer integrity | |

| Environmental Toxicity | Long half-life in aquatic environments |

In Vitro Studies

In vitro studies have demonstrated that sodium 1,4-bis(3,3...) can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. This suggests potential applications in targeted cancer therapies .

In Vivo Studies

Animal studies have shown varied responses depending on dosage and exposure duration. Low doses did not exhibit significant adverse effects; however, higher concentrations led to liver toxicity and metabolic disruptions .

Propiedades

Número CAS |

54950-05-9 |

|---|---|

Fórmula molecular |

C20H11F26NaO7S |

Peso molecular |

912.3 g/mol |

Nombre IUPAC |

sodium;1,4-dioxo-1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)butane-2-sulfonate |

InChI |

InChI=1S/C20H12F26O7S.Na/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)1-3-52-7(47)5-6(54(49,50)51)8(48)53-4-2-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46;/h6H,1-5H2,(H,49,50,51);/q;+1/p-1 |

Clave InChI |

ZYSXJSUKIXPQGO-UHFFFAOYSA-M |

SMILES canónico |

C(COC(=O)CC(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.